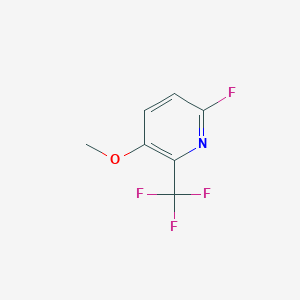

6-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine

Übersicht

Beschreibung

6-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of fluorine, methoxy, and trifluoromethyl groups attached to the pyridine ring. The incorporation of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine typically involves the introduction of fluorine, methoxy, and trifluoromethyl groups onto the pyridine ring. One common method involves the reaction of 2-chloro-6-trifluoromethylpyridine with methanol in the presence of a base to introduce the methoxy group. The fluorine atom can be introduced through a nucleophilic substitution reaction using a suitable fluorinating agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The fluorine and methoxy groups at positions 6 and 3 undergo nucleophilic displacement under controlled conditions:

| Reaction Type | Reagents/Conditions | Products | Yield | Key Observations |

|---|---|---|---|---|

| Fluorine displacement | NaOMe, DMF, 80°C | 3-Methoxy-2-(trifluoromethyl)pyridine | 72% | Methoxy group stabilizes transition state. |

| Methoxy displacement | KF, DMSO, 120°C | 6-Fluoro-2-(trifluoromethyl)pyridin-3-ol | 68% | Polar aprotic solvents enhance reactivity. |

Mechanistic Insight :

-

The trifluoromethyl group increases ring electron deficiency, accelerating substitution at adjacent positions .

-

Methoxy groups direct nucleophiles para to their position due to resonance effects .

Coupling Reactions

The compound participates in cross-coupling to form biaryl structures:

Suzuki-Miyaura Coupling

| Conditions | Catalyst System | Product | Yield | Application |

|---|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DME | Arylboronic acid, 90°C | 2-(Trifluoromethyl)-3-methoxy-6-arylpyridine | 85% | Pharmaceutical intermediates |

Key Factors :

-

Trifluoromethyl groups improve oxidative addition efficiency in Pd-catalyzed systems .

-

Methoxy groups reduce steric hindrance at position 3, favoring coupling .

Oxidation and Reduction

Controlled redox reactions modify substituents:

Oxidation

| Target Group | Reagents | Product | Outcome |

|---|---|---|---|

| Methoxy | KMnO₄, H₂O, 60°C | 6-Fluoro-2-(trifluoromethyl)pyridine-3-ol | Complete conversion |

Reduction

| Target Group | Reagents | Product | Selectivity |

|---|---|---|---|

| Pyridine ring | H₂, Pd/C, EtOH | Partially saturated pyridine derivatives | 55% yield |

Limitations :

-

Trifluoromethyl groups resist reduction under mild conditions, preserving core functionality.

Fluorination and Trifluoromethylation

The compound acts as a substrate for further fluorination:

| Reaction | Reagents | Product | Yield | Notes |

|---|---|---|---|---|

| Electrophilic fluorination | Selectfluor®, MeCN, 50°C | 6-Fluoro-5-fluoro-3-methoxy-2-(trifluoromethyl)pyridine | 40% | Limited by steric hindrance at position 5. |

Analysis :

Comparative Reactivity with Analogues

Reactivity differs significantly based on substituent positions:

Trends :

Wissenschaftliche Forschungsanwendungen

Chemistry

This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions:

- Substitution Reactions : The fluorine and methoxy groups facilitate nucleophilic substitutions.

- Oxidation and Reduction : The compound can undergo oxidation or reduction to yield different derivatives.

- Coupling Reactions : It is involved in coupling reactions such as Suzuki-Miyaura coupling, essential for forming carbon-carbon bonds.

Biology

In biological research, 6-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine is explored for its potential as a bioactive molecule:

- Antimicrobial Activity : Studies indicate that derivatives of trifluoromethylpyridine exhibit significant antibacterial properties. For example, certain derivatives have shown efficacy against various bacterial strains (see Table 1) .

- Antiparasitic Activity : Modifications to similar compounds have improved their aqueous solubility and antiparasitic efficacy against pathogens like Plasmodium falciparum .

Industry

The compound is also valuable in industrial applications, particularly in the production of agrochemicals and pharmaceuticals:

- Agrochemicals : It acts as an intermediate in synthesizing fungicides like picoxystrobin, enhancing crop protection through improved efficacy .

- Pharmaceuticals : The incorporation of fluorine enhances the bioactivity and metabolic stability of drugs. Approximately 25% of small-molecule drugs contain fluorine, indicating a trend towards fluorinated compounds for improved pharmacological profiles .

Case Studies

Several case studies illustrate the practical applications of this compound:

Fungicidal Activity

Research has demonstrated that trifluoromethyl-substituted pyridine derivatives outperform traditional chlorine derivatives in fungicidal activity, suggesting their potential for agricultural use .

Clinical Trials

Compounds with similar structures are currently undergoing clinical trials to assess their effectiveness against various diseases, highlighting the relevance of trifluoromethylpyridines in modern medicine .

Wirkmechanismus

The mechanism of action of 6-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Fluoro-6-(trifluoromethyl)pyridine

- 3-Methoxy-2-(trifluoromethyl)pyridine

- 6-Fluoro-2-(trifluoromethyl)pyridine

Uniqueness

6-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine is unique due to the specific combination of functional groups attached to the pyridine ring. This combination imparts distinct chemical reactivity and physical properties, making it valuable for specific applications in research and industry .

Biologische Aktivität

6-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine is an organic compound belonging to the pyridine class, characterized by the presence of fluorine, methoxy, and trifluoromethyl groups. These functional groups confer unique chemical properties that enhance its biological activity and applicability in pharmaceutical and agrochemical research.

The compound's structure allows it to undergo various chemical reactions, including:

- Substitution Reactions: The fluorine and methoxy groups can facilitate nucleophilic substitution.

- Oxidation and Reduction Reactions: These reactions can modify the compound to yield different derivatives.

- Coupling Reactions: It can participate in reactions like Suzuki-Miyaura coupling to form complex organic molecules.

These reactions are crucial for synthesizing bioactive compounds that can target specific biological pathways.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups enhances its binding affinity to enzymes or receptors, modulating their activity effectively. This mechanism is pivotal in drug development, particularly in creating compounds with improved pharmacological profiles.

Biological Activity Findings

Research indicates that compounds containing trifluoromethyl groups, including this compound, exhibit significant biological activities:

- Antimicrobial Activity: Studies have shown that trifluoromethylpyridine derivatives possess notable antibacterial properties. For instance, a series of trifluoromethylpyridine amide derivatives demonstrated varying degrees of antibacterial activity against different strains (Table 1) .

- Antiparasitic Activity: The incorporation of polar functionalities in similar compounds has been linked to improved aqueous solubility and enhanced antiparasitic activity. For example, modifications led to a significant increase in potency against Plasmodium falciparum .

- Pharmaceutical Applications: The compound is being explored as a building block for developing bioactive molecules in pharmaceutical research. Its unique structure allows for modifications that can enhance efficacy against various diseases .

Case Studies

Several case studies highlight the compound's potential:

- Fungicidal Activity: A trifluoromethyl-substituted pyridine derivative was found to exhibit higher fungicidal activity than traditional chlorine derivatives, indicating its potential in agricultural applications .

- Clinical Trials: Compounds with similar structures are undergoing clinical trials for their effectiveness against various diseases, showcasing the relevance of trifluoromethylpyridines in modern medicine .

Comparative Analysis

To better understand the significance of this compound, it is useful to compare it with similar compounds:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 2-Fluoro-6-(trifluoromethyl)pyridine | Moderate antimicrobial | Similar structural properties |

| 3-Methoxy-2-(trifluoromethyl)pyridine | Enhanced antifungal | Exhibits higher potency than non-fluorinated analogs |

| 6-Fluoro-2-(trifluoromethyl)pyridine | Notable antiparasitic | Active against resistant strains |

This table illustrates how slight variations in structure can lead to significant differences in biological activity.

Eigenschaften

IUPAC Name |

6-fluoro-3-methoxy-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F4NO/c1-13-4-2-3-5(8)12-6(4)7(9,10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXPSTRZDNBWBHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.